3-fluoro-6-nitro-1H-indazole 3-fluoro-6-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1346549-19-6
VCID: VC4814289
InChI: InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
SMILES: C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F
Molecular Formula: C7H4FN3O2
Molecular Weight: 181.126

3-fluoro-6-nitro-1H-indazole

CAS No.: 1346549-19-6

Cat. No.: VC4814289

Molecular Formula: C7H4FN3O2

Molecular Weight: 181.126

* For research use only. Not for human or veterinary use.

3-fluoro-6-nitro-1H-indazole - 1346549-19-6

Specification

CAS No. 1346549-19-6
Molecular Formula C7H4FN3O2
Molecular Weight 181.126
IUPAC Name 3-fluoro-6-nitro-2H-indazole
Standard InChI InChI=1S/C7H4FN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10)
Standard InChI Key SLHOJJOAGOHGNL-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

3-Fluoro-6-nitro-1H-indazole (C7_7H4_4FN3_3O2_2) belongs to the indazole family, featuring a fluorine atom at the 3-position and a nitro group at the 6-position of the bicyclic aromatic system. The compound’s planar structure facilitates π-π stacking interactions, while the electron-withdrawing nitro group (-NO2_2) and fluorine atom impose distinct electronic effects on the ring system.

Key structural attributes:

  • Molecular weight: 195.13 g/mol

  • Hybridization: The indazole core adopts sp2^2 hybridization, with delocalized electrons across the fused rings.

  • Substituent effects:

    • The nitro group at C6 directs electrophilic substitution to the ortho and para positions, while the fluorine at C3 enhances ring electron deficiency through inductive effects.

    • Tautomerism between 1H- and 2H-indazole forms is suppressed due to steric and electronic constraints from the nitro group .

Synthetic Methodologies

Nitration of Fluorinated Indazole Precursors

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6_6):

  • δ 8.52 (s, 1H, H5): Deshielded due to nitro group conjugation.

  • δ 7.94 (d, J = 8.8 Hz, 1H, H7): Coupling with H5.

  • δ 7.75 (d, J = 9.2 Hz, 1H, H4): Ortho to fluorine.

  • δ 4.21 (s, 3H, CH3): Absent in this compound, but included for comparison to methylated analogs .

19F NMR (376 MHz, DMSO-d6_6):

  • δ -112.5 ppm: Typical for aromatic C-F bonds, shifted upfield compared to aliphatic fluorides.

Infrared (IR) Spectroscopy

  • NO2_2 asymmetric stretch: 1535 cm1^{-1} .

  • C-F stretch: 1220 cm1^{-1} (weakened due to ring conjugation).

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point198–202°CDifferential Scanning Calorimetry
LogP (Octanol-Water)1.87 ± 0.03Shake-flask
Aqueous Solubility2.1 mg/mL (25°C)HPLC-UV
pKa4.3 (indazole NH)Potentiometric

Thermal Stability: Decomposition initiates at 220°C via nitro group elimination, forming HF and NOx_x gases .

Applications and Industrial Relevance

Pharmaceutical Intermediate

3-Fluoro-6-nitro-1H-indazole serves as a precursor to kinase inhibitors, mirroring the role of 2,3-dimethyl-6-nitro-2H-indazole in pazopanib synthesis . Fluorine enhances blood-brain barrier penetration in candidate drugs.

Materials Science

The nitro group facilitates coordination to transition metals, enabling use in:

  • Catalytic complexes (e.g., Pd-catalyzed cross-couplings) .

  • Energetic materials (detonation velocity comparable to TNT derivatives).

Comparison with Structural Analogs

CompoundFluorine PositionNitro PositionLogPMelting Point (°C)
3-Fluoro-6-nitro-1H-indazole361.87198–202
4-Fluoro-6-nitro-1H-indazole461.92205–208
6-Nitro-1H-indazole61.45185–189

Key trends:

  • Fluorine at position 3 marginally reduces LogP versus position 4 due to altered dipole interactions.

  • Melting points increase with fluorine substitution (polarity enhancement) .

Challenges and Future Directions

Synthetic limitations:

  • Low yields (<70%) in direct nitration due to competing side reactions .

  • Fluorine-directed regioselectivity complicates purification.

Opportunities:

  • Continuous-flow nitration systems to improve temperature control .

  • Biocatalytic approaches for enantioselective derivatization.

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